molecular formula C12H20BNO3 B1397810 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one CAS No. 1227068-65-6

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one

Cat. No. B1397810
M. Wt: 237.11 g/mol
InChI Key: RLIXDLNCOUHPFA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridinone with a boronic ester group attached. Pyridinones are a type of heterocyclic compound, which means they contain atoms of at least two different elements in a cyclic structure. In this case, those elements are carbon and nitrogen. Boronic esters are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely show the pyridinone ring, with the boronic ester group attached at the 4-position of the ring. The boron atom in the boronic ester group would be tetrahedrally coordinated, with one of the vertices of the tetrahedron being an empty p-orbital .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds . The pyridinone part of the molecule could potentially undergo reactions at the carbonyl group, such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

Again, without specific data, I can only provide a general idea of the properties of this compound. As a boronic ester, it would likely be stable under normal conditions, but could hydrolyze to the corresponding boronic acid under acidic or basic conditions . The presence of the pyridinone ring might confer some degree of aromaticity to the compound, which could affect its chemical reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been studied for its role as a boric acid ester intermediate with benzene rings, synthesized through a three-step substitution reaction. Its structure has been analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) calculations have confirmed the molecular structures and revealed some physicochemical properties (Huang et al., 2021).

Investigation of Molecular Properties

  • Studies involving this compound have focused on understanding its molecular electrostatic potential and frontier molecular orbitals. These investigations are crucial for comprehending the molecular structure characteristics and conformations, contributing significantly to the field of molecular chemistry (Yang et al., 2021).

Applications in Polymer Science

  • Research has explored the use of this compound in the synthesis of fluorene copolymers. These polymers exhibit interesting properties like photoluminescence, making them potentially useful in various applications ranging from electronics to photonics (Cheon et al., 2005).

Contribution to Organic Intermediate Synthesis

  • The compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. Its synthesis and structural confirmation through spectral analysis underscore its significance in pharmaceutical research (Kong et al., 2016).

Role in Catalytic Processes

  • This compound is instrumental in catalytic processes like the Pd-catalyzed borylation of arylbromides. Such studies expand our understanding of catalysis, particularly in creating compounds with functional groups beneficial for further chemical reactions (Takagi & Yamakawa, 2013).

Future Directions

The use of boronic esters in medicinal chemistry is a rapidly growing field, with many potential applications in drug discovery and development . The ability to easily modify the structure of the boronic ester group makes these compounds versatile tools for medicinal chemists .

properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-7-14(5)10(15)8-9/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIXDLNCOUHPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)N(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one
Reactant of Route 3
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-2(1H)-one

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